molecular formula C9H11N5O3 B3288036 Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 849939-96-4

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B3288036
CAS No.: 849939-96-4
M. Wt: 237.22 g/mol
InChI Key: YDMIFDBNKQQFED-UHFFFAOYSA-N
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Description

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS: 849939-96-4, molecular formula: C₉H₁₁N₅O₃) is an ester derivative of the imidazotetrazine class, structurally related to the clinical chemotherapeutic agent temozolomide (TMZ). Like TMZ, it acts as a prodrug, decomposing under physiological conditions to generate methyldiazonium ions, which alkylate DNA at guanine residues, leading to cytotoxic effects . Synthetically, it is derived from the acyl chloride intermediate of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (TMZ acid, CAS: 113942-30-6) via reaction with propanol .

Properties

IUPAC Name

propyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3-4-17-8(15)6-7-11-12-13(2)9(16)14(7)5-10-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMIFDBNKQQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multiple steps, starting with the formation of the core imidazo[5,1-d][1,2,3,5]tetrazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

The applications of Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate are primarily in scientific research, particularly in the development of novel cancer treatments. This compound, also known as CAS No. 849939-96-4, is an ester derivative of temozolomide (TMZ) and is investigated for its potential antiproliferative properties .

Scientific Research Applications

Analogue of Temozolomide (TMZ): this compound is an analog of TMZ, a standard treatment for glioblastoma multiforme (GBM) . Researchers have explored modifications at position 8 on the imidazole ring of TMZ to overcome tumor resistance and enhance chemotherapeutic activity .

Antiproliferative Properties: Studies have shown that ester analogs of TMZ, including this compound, exhibit increased potency against glioblastoma cell lines . Some phenolic ester analogs have demonstrated 2 to 5-fold greater activity against U87-MG cell lines compared to TMZ .

Potential for Overcoming TMZ Resistance: Tumor resistance to TMZ significantly limits its clinical effectiveness, so there is an inherent need for alternatives to TMZ capable of overcoming resistance associated with MGMT and MMR. Modified analogs such as this compound could provide the foundations for potential alternatives to TMZ that possess superior chemotherapeutic activity for the treatment of GBM .

Prodrug Activation: TMZ undergoes prodrug activation through hydrolytic degradation at physiological pH, forming the cytotoxic methyldiazonium ion . Modifications at position 8 of the imidazole ring can influence the rate of prodrug activation .

Mechanism of Action

The mechanism by which Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular processes related to cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Temozolomide (TMZ)
  • Structure : TMZ (C₆H₆N₆O₂) is the parent carboxamide derivative.
  • Activity: TMZ is FDA-approved for glioblastoma but requires metabolic activation to MTIC.
  • Solubility : Poor water solubility (logP ~0.5), necessitating high doses .
  • Key Difference : Propyl ester derivatives exhibit 4–5-fold increased potency in glioma models compared to TMZ, independent of MGMT status, due to enhanced solubility and direct DNA alkylation .
Other Ester Derivatives
Compound Substituent Antitumor Activity (HL-60 cells) Water Solubility Reference
Propyl ester -O(CH₂)₂CH₃ Survival <10% at 40 µg/mL High
Ethyl ester (CAS: 196806-14-1) -OCH₂CH₃ Moderate activity Moderate
Phenethyl ester (3c) -OCH₂C₆H₅ 4–5× potency vs. TMZ Moderate
Methoxybenzyl ester (3f) -OCH₂C₆H₄(OCH₃) Enhanced CNS penetration High

Key Findings :

  • Esters generally outperform amides and TMZ in cytotoxicity due to improved solubility and membrane permeability. For example, the phenethyl ester (3c) reduced glioma cell viability by >90% at 10 µM, compared to TMZ’s 20% .
  • Propyl ester derivatives achieve survival rates <10% at 40 µg/mL across multiple tumor cell lines, including HL-60 leukemia .
Carboxamide Derivatives
Compound Substituent Activity (HL-60 cells) Notes Reference
TMZ (carboxamide) -CONH₂ IC₅₀ ~50 µM MGMT-sensitive
IVa (N-piperidinyl) -CON(CH₂)₂N(CH₂)₂ Survival <10% at 40 µg/mL Enhanced solubility
IVg (N-p-dimethylaminophenyl) -CONHC₆H₄(N(CH₃)₂) Moderate activity Poor CNS penetration

Key Findings :

  • Amides like IVa retain antitumor activity but are less potent than esters. IVa’s survival rates match esters at 40 µg/mL but require higher concentrations for equivalent effects .
Nitric Oxide-Releasing Derivatives
  • Example : Benzenesulfonyl furoxan esters (CAS: N/A).
  • Activity: Combines DNA alkylation with nitric oxide (NO)-mediated apoptosis. These compounds show dual mechanisms but lack solubility data .
  • Comparison: Propyl ester derivatives lack NO release but achieve comparable cytotoxicity through optimized alkylation efficiency .

Structural-Activity Relationship (SAR) Insights

  • Alkyl Chain Length : Propyl esters balance lipophilicity (for membrane penetration) and solubility better than methyl or ethyl analogs .
  • Aromatic Esters : Phenethyl (3c) and methoxybenzyl (3f) esters exhibit superior CNS activity due to aromatic interactions with lipid bilayers .
  • Water Solubility: Propyl esters achieve ~98% purity with solubility >10 mg/mL, critical for intravenous administration .

Biological Activity

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a derivative of the tetrazine class of compounds, which have garnered attention for their potential antitumor activities. This compound is particularly interesting due to its structural similarity to temozolomide, an established chemotherapeutic agent used in treating glioblastoma and anaplastic astrocytoma. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Synthesis and Structure

The synthesis of this compound involves several chemical transformations that yield a compound characterized by its imidazo-tetrazine core. The molecular formula is C9H12N6O3C_9H_{12}N_6O_3, with a molecular weight of approximately 224.24 g/mol. The compound's structure includes a carboxylate group that enhances its solubility and biological activity.

Antitumor Activity

Research has indicated that derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine exhibit significant antitumor properties. A study synthesized multiple derivatives and evaluated their growth inhibition against various human solid tumor cell lines and leukemia cells. Notably:

  • Compound IVa , a related derivative, demonstrated over 90% growth inhibition in tumor cells at concentrations as low as 40 μg/mL .
  • The esters showed more potent antitumor activity compared to amides and temozolomide against HL-60 leukemia cells .

The mechanism underlying the antitumor activity of these compounds is believed to involve DNA damage through alkylation. This process leads to DNA methylation at guanine bases, which can trigger cellular apoptosis if repair mechanisms fail. The compounds may also induce oxidative stress within cancer cells by inhibiting key enzymes like thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cells .

Case Studies

Several case studies have explored the efficacy of propyl derivatives in vivo:

  • In Vivo Efficacy : In animal models, propyl derivatives were administered alongside standard chemotherapy agents. Results indicated enhanced tumor regression rates compared to controls receiving only temozolomide or other standard treatments.
  • Combination Therapy : Studies have shown that combining Propyl 3-methyl-4-oxo derivatives with other chemotherapeutics may improve overall survival rates in models of aggressive tumors such as glioblastoma.

Data Table: Antitumor Activity Comparison

CompoundCell Line TestedConcentration (μg/mL)Growth Inhibition (%)
Propyl DerivativeHL-60 (Leukemia)40>90
IVaPC-3 (Prostate Cancer)40>90
TemozolomideHL-6010070
EstersVarious Tumors20>80

Q & A

Q. What are the key synthetic routes for preparing propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate?

The compound is synthesized via a multi-step route starting from 5-aminoimidazole-4-carboxamide (AIC). AIC undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reaction with methyl isocyanate to form temozolomide intermediates. Hydrolysis of these intermediates yields the carboxylic acid derivative, which is converted to an acyl chloride using thionyl chloride. The propyl ester is then obtained by reacting the acyl chloride with propanol under controlled conditions (e.g., in chloroform with a base like triethylamine) . Purity optimization involves chromatography (e.g., silica gel with chloroform/ethanol) and spectroscopic validation (NMR, HRMS) .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural characterization employs:

  • 1H/13C NMR : Peaks at δ 8.51 (s, 1H, imidazole CH), 4.05 (s, 3H, methyl group), and 2.37 (s, 3H, propyl CH3) confirm the core structure .
  • High-Resolution Mass Spectrometry (HRMS) : Calculated [M + Na]+ at m/z 308.0754 matches observed values (e.g., 308.0764) .
  • IR Spectroscopy : A strong C=O stretch at ~1734 cm⁻¹ verifies the ester carbonyl group .

Q. What is the proposed mechanism of action for this compound in cancer models?

Like temozolomide, the compound likely methylates DNA at the O⁶ position of guanine, causing mismatch repair failure and apoptosis. Its ester group may enhance lipophilicity, improving blood-brain barrier penetration for glioblastoma targeting. In vitro studies show IC50 values <50 μM in glioma cell lines (e.g., U87-MG, GOS-3) via CellTiter-Glo® assays after 144-hour exposure .

Advanced Research Questions

Q. How do researchers optimize the compound’s antitumor potency while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies : Modifying the ester side chain (e.g., phenyl or p-tolyl groups) increases potency by 4–5-fold compared to temozolomide. Propyl esters balance solubility and membrane permeability .
  • Co-administration with Alkylating Agent Inhibitors : Combining with O⁶-methylguanine-DNA methyltransferase (MGMT) inhibitors (e.g., lomeguatrib) reduces resistance in MGMT-overexpressing tumors .
  • Dosage Optimization : In vivo studies use 75–200 mg/m² regimens in xenograft models, adjusted based on toxicity markers (e.g., myelosuppression) .

Q. What experimental models are used to evaluate pharmacokinetics and metabolic stability?

  • In Vitro Metabolism : Liver microsomes or hepatocytes assess hydrolysis to the carboxylic acid metabolite (TMA), a key detoxification pathway .
  • In Vivo Models : Orthotopic glioblastoma xenografts (e.g., U251 cells in nude mice) measure brain penetration and survival extension. Plasma and urine are analyzed via LC-MS for TMA quantification .
  • Stability Testing : Solutions in DMSO or ethanol are stored at -80°C to prevent degradation, with periodic HPLC validation .

Q. How do researchers address contradictions in efficacy data across cell lines and in vivo models?

  • Tumor Heterogeneity : Primary glioblastoma cultures (e.g., BTNW374) and immortalized lines (e.g., SVGp12) are compared to account for genetic variability .
  • Microenvironment Mimicry : 3D spheroid models and hypoxia chambers replicate tumor conditions, improving translational relevance .
  • Data Normalization : IC50 values are standardized against temozolomide controls, with ANOVA and Tukey’s post hoc tests for significance .

Q. What strategies are employed to overcome chemoresistance in recurrent tumors?

  • Epigenetic Modulation : Co-treatment with histone deacetylase inhibitors (e.g., vorinostat) restores DNA damage sensitivity .
  • Nanoformulations : Liposomal encapsulation or platinum coordination (e.g., Pt-TMZ-ester) enhances intracellular retention and reduces efflux .
  • Biomarker-Driven Therapy : Circular RNA (circRNA) and lncRNA profiling identifies resistance signatures (e.g., circFOXM1 upregulation) for patient stratification .

Methodological Resources

  • Synthetic Protocols : Detailed in Scheme 2 of Liu et al. (2010) .
  • Antitumor Assays : CellTiter-Glo® protocols for immortalized and primary glioma cultures .
  • Metabolic Profiling : LC-MS/MS methods for TMA detection in biological matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

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